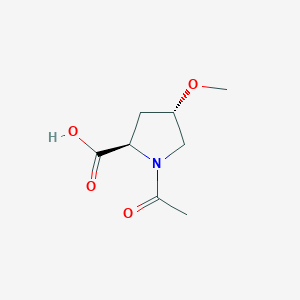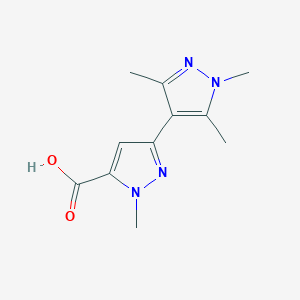![molecular formula C13H13N3S B1416328 [6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine CAS No. 1082802-33-2](/img/structure/B1416328.png)
[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine
概要
説明
6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. This compound is characterized by its unique molecular structure, which includes a phenyl group attached to the imidazo[2,1-b][1,3]thiazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine typically involves multiple steps, starting with the formation of the thiazole ring. One common synthetic route includes the reaction of 4-methylbenzaldehyde with thiourea in the presence of ethanol and acetic acid to form the thiazole core
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Reagents like bromine (Br₂) and iodine (I₂) can be used for halogenation, while nucleophiles like ammonia (NH₃) can be used for amination.
Major Products Formed
Oxidation: : Formation of thiazole sulfoxides and sulfones.
Reduction: : Production of amine derivatives.
Substitution: : Generation of halogenated thiazoles and aminated derivatives.
科学的研究の応用
6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine: has diverse applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: : Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: : Employed in the development of new materials and chemical processes.
作用機序
The mechanism by which 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
類似化合物との比較
6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine: is unique due to its specific structural features, such as the presence of the 4-methylphenyl group and the imidazo[2,1-b][1,3]thiazole core. Similar compounds include other thiazole derivatives and imidazo[2,1-b]thiazole derivatives, which may differ in their substituents or functional groups.
List of Similar Compounds
Thiazole derivatives: : Compounds containing the thiazole ring structure.
Imidazo[2,1-b]thiazole derivatives: : Compounds with the imidazo[2,1-b]thiazole core.
4-Methylphenyl derivatives: : Compounds with a 4-methylphenyl group attached to various heterocyclic rings.
特性
IUPAC Name |
[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-9-2-4-10(5-3-9)12-11(8-14)16-6-7-17-13(16)15-12/h2-7H,8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOGJINYZXHPCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-Hydroxypropyl)amino]propanamide](/img/structure/B1416248.png)

![3-(3-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1416251.png)





![1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1416262.png)
![N-{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-propan-1-amine](/img/structure/B1416264.png)

![3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1416267.png)

